molecular formula C14H13N5O2 B12226119 2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12226119
M. Wt: 283.29 g/mol
InChI Key: RJHFWXZHDYMJJS-UHFFFAOYSA-N
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Description

2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique structural features, which confer enhanced stability and specificity in its biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

2-methyl-5-pyrido[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

InChI

InChI=1S/C14H13N5O2/c1-18-13(20)9-5-19(6-10(9)14(18)21)12-8-3-2-4-15-11(8)16-7-17-12/h2-4,7,9-10H,5-6H2,1H3

InChI Key

RJHFWXZHDYMJJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=NC4=C3C=CC=N4

Origin of Product

United States

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